BenchChemオンラインストアへようこそ!

Ici 200355

neutrophil elastase inhibition Ki value potency comparison

ICI 200355 is a potent, reversible human neutrophil elastase (HNE) inhibitor (Ki = 0.6 nM). Its >150-fold selectivity and oxidative resistance make it ideal for inflammatory lung disease models (CF, COPD, asthma). This research compound ensures precise, off-target-free HNE inhibition in demanding in vitro/ex vivo studies.

Molecular Formula C30H34BrF3N4O7S
Molecular Weight 731.6 g/mol
CAS No. 105080-32-8
Cat. No. B1674269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIci 200355
CAS105080-32-8
Synonyms4-(4-bromophenylsulfonylcarbamoyl)benzoyl-L-valyl-L-proline-1(RS)-(1-trifluoroacetyl-2-methylprolyl)amide
ICI 200355
ICI-200,355
Molecular FormulaC30H34BrF3N4O7S
Molecular Weight731.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C30H34BrF3N4O7S/c1-16(2)23(25(39)30(32,33)34)35-28(42)22-6-5-15-38(22)29(43)24(17(3)4)36-26(40)18-7-9-19(10-8-18)27(41)37-46(44,45)21-13-11-20(31)12-14-21/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,35,42)(H,36,40)(H,37,41)/t22-,23?,24-/m0/s1
InChIKeyUUWIYANOKPHUQZ-OTKIHZFJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICI 200355 (CAS 105080-32-8): A High-Affinity Neutrophil Elastase Inhibitor for Research and Assay Development


ICI 200355, with CAS registry number 105080-32-8, is a substituted tripeptide ketone that acts as a potent, competitive, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory tissue damage [1]. Its full chemical name is 4-(4-bromophenylsulfonylcarbamoyl)benzoyl-L-valyl-L-proline 1(RS)-(1-trifluoroacetyl-2-methylprolyl)amide, and it has a molecular formula of C30H34BrF3N4O7S with a molecular weight of 731.58 [2]. It belongs to a class of trifluoromethyl ketone-based elastase inhibitors, characterized by high potency and selectivity for HNE over other hydrolases [3].

Why ICI 200355 Cannot Be Substituted by Other Neutrophil Elastase Inhibitors


Inhibition of human neutrophil elastase (HNE) is a therapeutic strategy for inflammatory lung diseases, but not all HNE inhibitors are interchangeable. ICI 200355 exhibits a sub-nanomolar Ki (0.6 nM) against HNE [1], which is several orders of magnitude more potent than clinically used alternatives like sivelestat (Ki = 200 nM) [2]. This difference in binding affinity translates to significant variations in the effective concentration required for enzyme inhibition in experimental models. Furthermore, ICI 200355 demonstrates high selectivity for HNE over other proteases [3], a property not uniformly shared across all inhibitor classes, which is critical for minimizing off-target effects in complex biological systems [4].

Quantitative Differentiation of ICI 200355: Head-to-Head Potency and Selectivity Data


Sub-Nanomolar Affinity vs. Clinical Comparator Sivelestat (ONO-5046)

ICI 200355 exhibits a Ki of 0.6 nM against human neutrophil elastase (HNE), representing a >300-fold higher binding affinity compared to the clinically used HNE inhibitor sivelestat (ONO-5046), which has a reported Ki of 200 nM [1][2]. This indicates that a significantly lower molar concentration of ICI 200355 is required to achieve the same degree of enzyme inhibition.

neutrophil elastase inhibition Ki value potency comparison

Potency Differential with Analog ZD0892 and Other Peptidic Inhibitors

Among peptide-based inhibitors, ICI 200355 (Ki = 0.6 nM) demonstrates superior potency. Its close structural analog, ZD0892, is reported with a Ki of 6.7 nM [1], while another peptidic inhibitor, (R)-MDL-101146, has a Ki of 25 nM [2]. This places ICI 200355's binding affinity an order of magnitude greater than ZD0892 and ~40-fold greater than (R)-MDL-101146.

neutrophil elastase trifluoromethyl ketone Ki comparison

Selectivity for Human Neutrophil Elastase vs. Other Hydrolases

ICI 200355 was shown to be a potent inhibitor of HNE but a much weaker inhibitor of other hydrolases, demonstrating high target selectivity [1]. The related compound ICI 200,880, which shares the same Ki (0.5 nM) and structural class as ICI 200,355, was characterized with selectivity for HNE ranging from 150-fold over porcine pancreatic elastase to >360,000-fold over other serine proteases [2]. ICI 200355 specifically did not inhibit the secretory response to chymase, cathepsin G, or Pseudomonas aeruginosa elastase [1].

enzyme selectivity serine protease off-target activity

Functional Inhibition of Elastin Degradation

Beyond simple enzyme inhibition, ICI 200355 has been shown to prevent the ongoing destruction of insoluble elastin by human neutrophil elastase [1]. In a functional assay, a 4-fold molar excess of ICI 200355 over the enzyme resulted in 83% inhibition of elastin degradation [2]. This demonstrates that the compound's high binding affinity translates to effective blockade of the enzyme's proteolytic activity on a physiologically relevant substrate.

elastin degradation functional assay extracellular matrix

Resistance to Oxidative Inactivation vs. Endogenous Inhibitor Alpha-1-Antitrypsin

Endogenous alpha-1-antitrypsin (α1AT) is susceptible to inactivation by reactive oxygen species released by neutrophils at sites of inflammation [1]. ICI 200355, in contrast, is resistant to degradation mediated by superoxide, hypochlorous acid, hydrogen peroxide, hydroxyl radical, and peroxynitrite [1]. It also does not interfere with the formation of these oxidants by activated neutrophils. This oxidative stability is a key advantage over the natural inhibitor.

oxidative stress alpha-1-antitrypsin inhibitor stability

Preservation of Neutrophil Antimicrobial Function

A critical concern with elastase inhibitors is potential interference with the normal antimicrobial functions of neutrophils. ICI 200355 was found not to impede the ability of human neutrophils to phagocytose and kill Staphylococcus aureus [1]. This indicates that the compound can inhibit the pathogenic elastase activity without compromising essential host defense mechanisms.

neutrophil function host defense phagocytosis

Validated Application Scenarios for ICI 200355 in Research and Assay Development


Investigating HNE-Mediated Airway Hypersecretion in Cystic Fibrosis and Chronic Bronchitis Models

ICI 200355 is validated for studying the pathogenetic role of neutrophil elastase in airway hypersecretion [1]. Its high potency (Ki = 0.6 nM) and selectivity enable precise investigation of HNE-induced secretory responses in cell and tissue models relevant to cystic fibrosis, chronic bronchitis, and asthma [1][2]. The compound's resistance to oxidative inactivation ensures sustained activity in inflamed airway environments [3].

Blocking Elastin Degradation in Emphysema and Extracellular Matrix Research

The demonstrated ability of ICI 200355 to prevent ongoing destruction of insoluble elastin by HNE (83% inhibition at a 4:1 molar ratio) [4][5] makes it a suitable tool for in vitro and ex vivo models of emphysema and tissue remodeling. Its high selectivity over other proteases [2] ensures that effects on matrix degradation can be confidently attributed to HNE inhibition.

Use as a Selective HNE Inhibitor Control in Complex Biological Assays

Due to its >150-fold selectivity for HNE over other serine proteases [2] and lack of interference with neutrophil antimicrobial functions [3], ICI 200355 is an ideal control compound for dissecting the specific contribution of HNE in complex biological systems. It can be used to isolate HNE-dependent effects in studies involving neutrophil degranulation, protease cascades, or inflammatory mediator release.

Preclinical Development and Pharmacological Studies for HNE-Related Pathologies

ICI 200355 has been investigated in preclinical models for asthma, chronic bronchitis, and cystic fibrosis [6]. Its sub-nanomolar potency and favorable in vitro profile support its use as a reference compound in pharmacological studies aimed at developing next-generation HNE inhibitors for inflammatory lung diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ici 200355

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.